Imipramine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGWQEUPMDMJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
113-52-0 (mono-hydrochloride) | |
| Record name | Imipramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1043881 | |
| Record name | Imipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Imipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
160 °C @ 0.1 MM HG | |
| Record name | Imipramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00458 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IMIPRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3100 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
CRYSTALS FROM ACETONE; FREELY SOL IN WATER, LESS SOL IN ALCOHOL, SPARINGLY SOL IN ACETONE /HYDROCHLORIDE/, In water, 18.2 mg/l @ 24 °C., 18.2 mg/L at 24 °C | |
| Record name | Imipramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00458 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IMIPRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3100 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Imipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to off-white /hydrochloride/ | |
CAS No. |
50-49-7 | |
| Record name | Imipramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imipramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imipramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00458 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | imipramine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imipramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGG85SX4E4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IMIPRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3100 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Imipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174-175, 174.5 °C | |
| Record name | Imipramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00458 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Historical Context and Evolution of Imipramine Research
Early Discovery and Serendipitous Identification of Imipramine's Antidepressant Properties
The journey of this compound began in the laboratories of the Geigy pharmaceutical company in Switzerland, where it was first synthesized in 1951. wikipedia.org Initially developed as an antihistamine, its structural similarity to chlorpromazine, a newly discovered antipsychotic, prompted a shift in its investigative direction. wikipedia.orgijpp.org.in Researchers began studying this compound as a potential treatment for schizophrenia, hoping it would share chlorpromazine's therapeutic effects. wikipedia.orgresearchgate.net
However, clinical trials in patients with psychosis yielded disappointing results, as this compound showed little effectiveness as an antipsychotic agent. wikipedia.orgnih.gov The pivotal moment in its history came through the astute observations of Swiss psychiatrist Roland Kuhn. ijpp.org.inmidcitytms.com While administering the compound, then known as G-22355, to patients at a psychiatric clinic in Münsterlingen, Kuhn noted it was largely unsuccessful in treating schizophrenia. nih.govpsychologytoday.com Instead, he observed an unexpected and significant improvement in patients who also exhibited symptoms of depression. nih.govnih.gov In 1956, Kuhn administered the drug to three patients diagnosed with "depressive psychosis" and observed a pronounced improvement in their condition within weeks, leading him to propose its potential as an antidepressant. nih.govbiopsychiatry.com
This chance discovery, a classic example of serendipity in pharmacology, marked a turning point. researchgate.netnih.gov Kuhn's subsequent research on a larger group of patients confirmed these initial findings. nih.gov His first paper on the antidepressant effects of this compound was published in 1957. ijpp.org.innih.gov Following these reports, this compound was introduced for the treatment of depression in Europe in 1958 and in the United States in 1959, becoming the first tricyclic antidepressant (TCA) available for clinical use. wikipedia.orgresearchgate.net
This compound's Role in Establishing Monoaminergic Theories of Affective Disorders
The discovery of this compound's clinical efficacy, alongside that of the monoamine oxidase inhibitor iproniazid (B1672159) around the same time, provided a crucial foundation for the development of modern biological theories of depression. wikipedia.orgbiopsychiatry.com While its therapeutic effects were evident in the late 1950s, the precise mechanism of action was not yet understood. psychologytoday.com It was not until the 1960s that researchers elucidated that this compound functions by blocking the reuptake of monoamine neurotransmitters, specifically serotonin (B10506) and norepinephrine (B1679862), at the presynaptic terminal. psychologytoday.comnih.gov
This pharmacological action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. nih.govdrugbank.com This finding was instrumental in the formulation of the monoamine hypothesis of depression, first proposed in the mid-1960s. nih.govtandfonline.com This hypothesis posited that a deficiency in the central nervous system of monoamines like serotonin and norepinephrine is an underlying cause of depression. nih.gov this compound's ability to alleviate depressive symptoms by increasing the availability of these exact neurotransmitters provided strong pharmacological evidence to support this theory. biopsychiatry.com
The drug became an indispensable research tool, allowing neurobiologists and psychopharmacologists to probe the neurochemical underpinnings of mood disorders. biopsychiatry.com The monoamine hypothesis, though it has evolved and been refined over the decades, was a paradigm shift in psychiatry, moving the understanding of depression toward a biological basis and was heavily influenced by the discovery and study of this compound's mechanism. nih.gov
Evolution of Tricyclic Antidepressant Research and this compound's Prototypical Status
This compound is considered the prototypical tricyclic antidepressant, setting the standard against which subsequent antidepressants were compared. drugbank.comdrugcentral.orgdrugbank.com Its three-ring chemical structure became the template for an entire class of drugs, the TCAs. wikipedia.org The clinical and commercial success of this compound spurred pharmaceutical companies to synthesize and test a variety of related compounds, aiming to improve efficacy or create a more favorable side-effect profile. psychologytoday.com
This research led to the development of other significant TCAs. These compounds, while sharing the core tricyclic structure, have variations in their side chains which influence their pharmacological properties. For example, this compound is a tertiary amine TCA, which is metabolized in the body to a secondary amine, desipramine (B1205290). wikipedia.orgdrugbank.com Tertiary amines like this compound and amitriptyline (B1667244) are generally more potent inhibitors of serotonin reuptake, while secondary amines like desipramine and nortriptyline (B1679971) are more potent inhibitors of norepinephrine reuptake. drugbank.comthebiogrid.org
The development of these subsequent TCAs, including amitriptyline, clomipramine, and doxepin, directly followed the path forged by this compound. nih.govresearchgate.net For many years, TCAs were the first-line treatment for major depression. psychologytoday.com Although newer classes of antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs), have since been developed, the discovery of this compound remains a landmark event in psychopharmacology, establishing the first major class of antidepressant medications and fundamentally changing the treatment of depression. wikipedia.orgmidcitytms.com
Table 1: Timeline of Key Events in this compound Research
| Year | Event | Significance |
|---|---|---|
| 1951 | This compound is first synthesized by the Geigy pharmaceutical company. wikipedia.org | Marks the creation of the compound, initially intended as an antihistamine. |
| Mid-1950s | This compound is tested as an antipsychotic for schizophrenia. wikipedia.org | Research focus shifts due to its structural similarity to chlorpromazine. |
| 1956 | Roland Kuhn observes unexpected antidepressant effects in patients. nih.govbiopsychiatry.com | Serendipitous discovery of this compound's primary therapeutic action. |
| 1957 | Kuhn publishes his first paper on the antidepressant effects of this compound. ijpp.org.innih.gov | The findings are formally introduced to the scientific community. |
| 1958 | This compound is introduced in Europe for the treatment of depression. wikipedia.org | Becomes the first commercially available tricyclic antidepressant. |
| 1959 | This compound is marketed in the United States. wikipedia.orgresearchgate.net | Wider clinical use begins, solidifying its role in psychiatry. |
| 1960s | The mechanism of action (monoamine reuptake inhibition) is identified. psychologytoday.com | Provides crucial evidence for the development of the monoamine hypothesis of depression. |
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Chlorpromazine |
| Iproniazid |
| Serotonin |
| Norepinephrine |
| Desipramine |
| Amitriptyline |
| Nortriptyline |
| Clomipramine |
Pharmacological Mechanisms of Imipramine Action
Neurotransmitter Reuptake Inhibition by Imipramine and its Metabolites
This compound and its active metabolite, desipramine (B1205290), primarily function by inhibiting the reuptake of monoamine neurotransmitters, thereby increasing their concentrations in the synaptic cleft.
This compound is a potent inhibitor of the serotonin (B10506) (5-HT) transporter (SERT). Research indicates that this compound, as a tertiary amine TCA, exhibits a very strong reuptake inhibition of serotonin, often to a greater extent than secondary amine TCAs like desipramine wikipedia.orgpsychscenehub.com. Studies have reported dissociation constants (KD) for this compound at the human serotonin transporter ranging from 1.3 to 1.4 nM wikipedia.orgapexbt.com. The binding of this compound to SERT can be complex, involving multiple binding sites and allosteric modulation, which can influence its inhibitory potency on 5-HT uptake chem960.comchem960.comguidetopharmacology.org.
This compound also demonstrates strong inhibition of the norepinephrine (B1679862) (NE) transporter (NET) wikipedia.org. Its affinity for the human norepinephrine transporter has been reported with KD values around 37 nM wikipedia.orgapexbt.com. Notably, desipramine, an active metabolite of this compound, exhibits an even higher affinity for the norepinephrine transporter, with Ki values as low as 4 nM in human systems, making it a relatively selective norepinephrine reuptake inhibitor wikipedia.orgwikipedia.orgmedchemexpress.commedchemexpress.com.
While this compound affects various neurotransmitter systems, it and its metabolite desipramine show no appreciable affinity for the dopamine (B1211576) transporter (DAT) wikipedia.org. Reported Ki values for this compound at the dopamine transporter are around 8,500 nM, and for desipramine, they are greater than 10,000 nM (or 78,720 nM for desipramine hydrochloride) wikipedia.orgmedchemexpress.commedchemexpress.com.
The affinities of this compound and its metabolite desipramine for key monoamine transporters are summarized in the table below:
| Compound | Target Transporter | Ki (nM) (Human) | Reference |
| This compound | Serotonin Transporter (SERT) | 1.4 | wikipedia.orgapexbt.com |
| This compound | Norepinephrine Transporter (NET) | 37 | wikipedia.orgapexbt.com |
| This compound | Dopamine Transporter (DAT) | 8,500 | wikipedia.org |
| Desipramine | Serotonin Transporter (SERT) | 61 | medchemexpress.commedchemexpress.com |
| Desipramine | Norepinephrine Transporter (NET) | 4 | medchemexpress.commedchemexpress.com |
| Desipramine | Dopamine Transporter (DAT) | 78,720 | medchemexpress.commedchemexpress.com |
This compound's Receptor Binding and Antagonistic Profiles
Beyond its effects on neurotransmitter reuptake, this compound interacts with and antagonizes several G-protein coupled receptors, contributing to its broader pharmacological effects.
This compound acts as an antimuscarinic agent, functioning as a relative antagonist of muscarinic acetylcholine (B1216132) receptors wikipedia.orgbindingdb.org. It exhibits affinity for various muscarinic receptor subtypes. For instance, its Ki values for human muscarinic acetylcholine receptor M1 have been reported as 0.13 nM psychscenehub.com. Additionally, this compound shows antagonistic activity at M4 and M5 muscarinic receptors, with Ki values of 112 nM and 83 nM, respectively, in human systems wikipedia.org.
This compound is also a known antagonist of histamine (B1213489) H1 receptors wikipedia.orgpsychscenehub.combindingdb.org. It binds to the human histamine H1 receptor with a reported Ki value of 10 nM bindingdb.org. This antagonism contributes to some of the pharmacological properties associated with this compound.
The binding affinities of this compound for specific receptors are presented in the following table:
| Receptor Subtype | Ki (nM) (Human) | Reference |
| Muscarinic Acetylcholine M1 | 0.13 | psychscenehub.com |
| Muscarinic Acetylcholine M4 | 112 | wikipedia.org |
| Muscarinic Acetylcholine M5 | 83 | wikipedia.org |
| Histamine H1 | 10 | bindingdb.org |
Alpha-1 Adrenergic Receptor Antagonism
This compound acts as an antagonist at alpha-1 adrenergic receptors drugbank.comnih.gov. This antagonism contributes to some of the drug's effects, including its hypotensive properties drugbank.com. The blockade of alpha-1 adrenergic receptors can lead to orthostatic hypotension wikipedia.orgcambridge.org.
D2 Receptor Blockade
This compound is known to block dopamine D2 receptors wikipedia.orgdrugbank.comnih.govrevvity.com. Studies in rats have shown that a single dose of this compound can lead to a statistically significant decrease in the affinity of D2 receptor agonists in the striatum, observed 72 hours post-administration nih.gov. Furthermore, repeated administration of this compound has been found to increase the affinity for dopamine D2 receptors in both the striatum and the limbic forebrain nih.gov. This increased affinity for D2 receptor agonists in the mesolimbic system following chronic this compound treatment may contribute to an enhanced responsiveness of the dopaminergic system oup.com. Some research suggests that changes in D2 receptor function, particularly in the nucleus accumbens, are involved in the reversal of chronic mild stress-induced anhedonia by antidepressant drugs researchgate.net.
Potassium Channel Modulation (e.g., hERG, hEag1)
This compound modulates the function of various potassium channels, including hERG (human Ether-à-go-go-Related Gene) and hEag1 (human Ether à go-go 1) channels wikipedia.orgnih.govtandfonline.comspandidos-publications.comnih.govthno.org.
hERG Channel Modulation: this compound inhibits hERG potassium channels in a reversible manner nih.gov. Studies using heterologously expressed hERG channels in CHO cells have determined an IC50 of 3.4 ± 0.4 µM for this compound's inhibitory effect on hERG tail currents nih.govdrugbank.com. This inhibition shows only weak voltage dependence nih.gov. This compound appears to decrease hERG current amplitude without significantly altering channel inactivation kinetics nih.gov. The block by this compound is consistent with it affecting both closed and open states of the hERG channel, with any open channel block occurring rapidly upon depolarization nih.govdrugbank.com.
hEag1 Channel Modulation: this compound also inhibits hEag1 potassium channels nih.govspandidos-publications.comd-nb.info. The IC50 for this compound's inhibition of hEag1 channels is approximately 2 µM nih.govspandidos-publications.com. The mechanism of hEag1 blockade by this compound involves the drug permeating the membrane and binding selectively to open channels from the intracellular side in its charged form nih.gov. This block is voltage-dependent and can be antagonized by intracellular tetraethylammonium (B1195904) (TEA) nih.gov. Research suggests that hEag1 channels are aberrantly overexpressed in many cancer cell lines and primary solid tumors, and their inhibition by agents like this compound can reduce tumor cell proliferation in vitro and in vivo spandidos-publications.comd-nb.info.
Table: this compound's Inhibition of Potassium Channels
| Channel Type | IC50 (µM) | Mechanism of Block |
| hERG | 3.4 ± 0.4 nih.govdrugbank.com | Inhibits current in both closed and open states, rapid open channel block nih.govdrugbank.com |
| hEag1 | ~2 nih.govspandidos-publications.com | Selectively binds to open channels from intracellular side in charged form; voltage-dependent nih.gov |
Neurochemical Effects of this compound
Modulation of Monoamine Neurotransmission
This compound is a tricyclic antidepressant that primarily modulates monoamine neurotransmission by inhibiting the neuronal reuptake of serotonin and norepinephrine wikipedia.orgdrugbank.comnih.govrevvity.comwikipedia.orgdrugbank.comncats.io. It is a potent inhibitor of serotonin reuptake, and to a greater extent than secondary amine TCAs wikipedia.orgdrugbank.com. This compound also strongly inhibits norepinephrine reuptake wikipedia.orgdrugbank.com. By binding to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, this compound reduces the reuptake of these neurotransmitters, thereby increasing their concentrations in the synaptic cleft drugbank.comncats.io. This increase in synaptic monoamine levels is thought to contribute to its therapeutic effects drugbank.comncats.io.
While this compound is known to block D2 receptors, it and its metabolite desipramine have no appreciable affinity for the dopamine transporter wikipedia.org. However, in the frontal cortex, where dopamine transporters are largely absent, this compound can indirectly increase dopamine neurotransmission because dopamine is inactivated by norepinephrine reuptake in this region cambridge.org. Chronic use of this compound can also lead to the down-regulation of cerebral cortical beta-adrenergic receptors and sensitization of post-synaptic serotonergic receptors, further enhancing serotonergic transmission ncats.io. High-affinity binding sites associated with the neuronal transporters for serotonin, noradrenaline, dopamine, and adrenaline have been identified using tritiated antidepressants nih.gov. The high-affinity binding of [3H]this compound to the serotonin transporter in the brain and platelets is well-established, suggesting a role in modulating serotonin uptake nih.govpnas.org.
Table: this compound's Monoamine Transporter Inhibition (Ki values)
| Transporter | Ki (nM) |
| Serotonin Transporter (SERT) | 3.2 ncats.io |
| Norepinephrine Transporter (NET) | 12.0 ncats.io |
| Dopamine Transporter (DAT) | 8,500 wikipedia.org |
Effects on GABAergic Transmission and Receptor Subunit Levels
This compound has a notable impact on GABAergic transmission and GABAA receptor subunit levels. Experimental evidence suggests that prolonged treatment with antidepressant drugs, including this compound, can modify GABAergic transmission nih.govnih.govspringermedicine.com.
In studies using rat frontal cortex slices, repeated administration of this compound (for 14 days) was observed to decrease the mean frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in layer II/III pyramidal neurons, while simultaneously increasing their mean amplitude nih.govnih.gov. These effects were not observed after a single dose of this compound nih.govnih.gov. Furthermore, repeated this compound treatment reduced the protein density levels of specific GABAA receptor subunits: α1, β2, and γ2 nih.govnih.gov. These subunits are believed to constitute the major GABAA receptor subtype in the mammalian brain psu.edu. These findings indicate that this compound modifies the release mechanism of GABA from presynaptic terminals and its modulation by mGluR7 receptors, in addition to altering GABAA receptor subunit protein levels in the cerebral cortex nih.govnih.govresearchgate.net.
Table: Effects of Repeated this compound Treatment on GABAergic Transmission and Receptor Subunits (Rat Frontal Cortex)
| Parameter | Effect of Repeated this compound Treatment |
| Mean frequency of sIPSCs | Decreased nih.govnih.gov |
| Mean amplitude of sIPSCs | Increased nih.govnih.gov |
| GABAA receptor subunit protein levels (α1, β2, γ2) | Reduced nih.govnih.gov |
Pharmacokinetic Profile and Metabolism of Imipramine
Absorption Characteristics
Following oral administration, imipramine is rapidly and well absorbed, with over 95% of the dose being absorbed primarily from the small intestine. drugbank.com The basic nature of the compound means it is ionized in the acidic environment of the stomach, which prevents significant absorption from this area. drugbank.com Peak plasma concentrations are typically reached within 2 to 6 hours after ingestion. drugbank.comclinpgx.org
Despite complete absorption, the absolute bioavailability of this compound is highly variable, ranging from 22% to 77%. wikipedia.orgresearchgate.net This variability is largely attributed to a significant first-pass metabolism in the liver, where a substantial portion of the drug is metabolized before it reaches systemic circulation. nih.govnih.gov The presence of food does not significantly affect the absorption, peak plasma concentration, or the time it takes to reach peak concentration. drugbank.comnih.gov
Distribution Dynamics and Tissue Penetration
This compound is a lipophilic compound, which allows it to distribute extensively throughout the body's tissues. clinpgx.org This is reflected in its large apparent volume of distribution, which is estimated to be between 10 and 20 L/kg. drugbank.comnih.gov The drug demonstrates a high degree of binding to plasma proteins, typically ranging from 60% to 96%. drugbank.comnih.gov It primarily binds to albumin and alpha-1-acid glycoprotein. drugbank.com A notable characteristic of this compound's distribution is its tendency to accumulate in the brain, where concentrations can be 30 to 40 times higher than those in the plasma. drugbank.com
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability | 22% - 77% | drugbank.comwikipedia.org |
| Time to Peak Plasma Concentration (Tmax) | 2 - 6 hours | drugbank.comclinpgx.org |
| Volume of Distribution (Vd) | 10 - 20 L/kg | drugbank.comnih.gov |
| Plasma Protein Binding | 60% - 96% | drugbank.comnih.gov |
Hepatic Biotransformation and Metabolite Formation
This compound undergoes extensive biotransformation almost exclusively in the liver, with less than 5% of the parent drug being excreted unchanged. drugbank.comclinpgx.org The metabolism is complex, involving multiple pathways primarily mediated by the cytochrome P450 (CYP) enzyme system, followed by conjugation reactions. nih.govoup.com The primary metabolic routes are N-demethylation and hydroxylation, which result in the formation of several active metabolites. nih.govnih.gov
The principal metabolic pathway for this compound is N-demethylation, which converts the tertiary amine this compound into its primary active metabolite, the secondary amine desipramine (B1205290). clinpgx.orgsmpdb.ca This reaction is catalyzed by several CYP450 isoenzymes. oup.com While CYP2C19 is considered to play the most significant role in this process, CYP1A2 and CYP3A4 also contribute to the formation of desipramine. oup.comovid.com The relative contributions of these enzymes can vary among individuals, contributing to interindividual differences in metabolism. oup.com Some studies suggest that CYP1A2 and CYP3A4 are the major enzymes involved in this pathway. researchgate.net
Both this compound and its primary metabolite, desipramine, undergo hydroxylation, a reaction predominantly catalyzed by the CYP2D6 isoenzyme. drugbank.comoup.commedsafe.govt.nz This process leads to the formation of 2-hydroxythis compound and 2-hydroxydesipramine. clinpgx.org The 2-hydroxylation of this compound is a crucial step in its elimination. nih.gov CYP2D6 is more efficient at catalyzing the C-hydroxylation of this compound to 2-hydroxythis compound than its N-demethylation to desipramine. nih.gov Genetic variations (polymorphisms) in the CYP2D6 gene can lead to significant differences in the rate of this compound metabolism, affecting plasma concentrations. nih.govnih.govclinpgx.org
| Metabolic Pathway | Primary Enzyme(s) | Metabolite(s) Formed | Reference |
|---|---|---|---|
| N-demethylation | CYP2C19, CYP1A2, CYP3A4 | Desipramine | drugbank.comclinpgx.orgoup.com |
| Hydroxylation | CYP2D6 | 2-Hydroxthis compound, 2-Hydroxydesipramine | drugbank.comclinpgx.orgoup.com |
| Glucuronidation | UGT1A4 | This compound N-glucuronide, Hydroxy-metabolite glucuronides | clinpgx.orgnih.govnih.gov |
Several of this compound's metabolites are pharmacologically active. researchgate.net
Desipramine: This is the main active metabolite and is itself a potent antidepressant. drugbank.comclinpgx.orgsmpdb.ca It has a different pharmacological profile than this compound, showing more affinity for the norepinephrine (B1679862) transporter. wikipedia.org The concentration of desipramine in tissues can exceed that of the parent compound, this compound. nih.gov
2-Hydroxthis compound: This hydroxylated metabolite is also considered to be pharmacologically active. nih.govmedsafe.govt.nz
2-Hydroxydesipramine: This metabolite also possesses pharmacological activity. nih.govmedsafe.govt.nznih.gov In some individuals, the plasma concentration of 2-hydroxydesipramine can be significant, sometimes becoming the predominant compound compared to desipramine. nih.gov
Following the initial Phase I reactions (demethylation and hydroxylation), this compound and its metabolites undergo Phase II conjugation reactions, primarily glucuronidation. nih.govnih.gov This process involves the attachment of a glucuronic acid moiety to the hydroxylated metabolites, which increases their water solubility and facilitates their renal excretion. clinpgx.org The UDP-glucuronosyltransferase isoform UGT1A4 has been identified as the primary enzyme responsible for the N-glucuronidation of this compound itself. nih.govnih.gov While the conjugated metabolites are generally considered biologically inactive, they constitute a significant portion of the metabolites found in urine, with glucuronide metabolites accounting for 40-60% of excreted products. oup.commedsafe.govt.nz
Elimination Pathways and Half-Life Considerations
The elimination of this compound from the body is a comprehensive process, occurring almost exclusively through hepatic metabolism. nih.govdrugbank.com Less than 5% of an administered dose of this compound is excreted from the body in its unchanged form. drugbank.comclinpgx.org The primary route of excretion for its metabolites is through the kidneys, with over 75% being recovered in the urine. oup.com A smaller portion, up to approximately 20%, is eliminated through bile and subsequently in the feces. oup.com
The metabolism of this compound is extensive and occurs via two main pathways. The first is N-demethylation, which converts this compound into its principal active metabolite, desipramine. nih.govsmpdb.ca The second major pathway is hydroxylation, which creates 2-hydroxy metabolites. nih.gov Both this compound and desipramine are hydroxylated by the cytochrome P450 enzyme CYP2D6. drugbank.comclinpgx.org Following hydroxylation, these metabolites undergo glucuronide conjugation, a process that increases their water solubility and facilitates their efficient renal excretion. nih.govclinpgx.org
| Compound | Reported Half-Life (Hours) | Source |
|---|---|---|
| This compound | 6-12 | nih.gov |
| This compound | 12 (mean) | drugbank.com |
| This compound (after multiple doses) | 9.2-20.2 | nih.gov |
| Desipramine (active metabolite) | 22.5 (mean) | drugbank.com |
| Desipramine (formed from multiple this compound doses) | 13.5-61.5 | nih.gov |
Pharmacokinetic Variability and Genetic Polymorphisms (e.g., CYP2D6, CYP2C19)
The pharmacokinetics of this compound are characterized by substantial interindividual variability, which is largely attributable to genetic polymorphisms in the cytochrome P450 (CYP) enzyme system. clinpgx.orgdrugbank.com The enzymes CYP2D6 and CYP2C19 are central to this compound's metabolism, and variations in the genes encoding these enzymes can significantly alter the drug's plasma concentration and clinical effects. core.ac.ukmdpi.com
CYP2D6 Polymorphisms: The CYP2D6 enzyme is primarily responsible for the hydroxylation of both this compound and its active metabolite, desipramine, converting them into less active forms for elimination. clinpgx.orgnih.govnih.gov The CYP2D6 gene is highly polymorphic, leading to different metabolic phenotypes. nih.govnih.gov Individuals can be classified based on their enzyme activity as poor, intermediate, normal (extensive), or ultrarapid metabolizers. nih.gov
Individuals classified as "poor metabolizers" (PMs) possess two non-functional alleles of the CYP2D6 gene. nih.gov This genetic makeup results in a severely reduced clearance of this compound and desipramine. nih.govdrugbank.com Consequently, PMs exhibit significantly higher plasma concentrations of both compounds compared to normal metabolizers receiving standard doses, which can increase the risk of toxicity. nih.govnih.gov Approximately 5-10% of the Caucasian population are CYP2D6 poor metabolizers. nih.gov
CYP2C19 Polymorphisms: The CYP2C19 enzyme plays a crucial role in the N-demethylation of this compound to form desipramine. oup.comsmpdb.ca Genetic polymorphisms in the CYP2C19 gene also contribute to pharmacokinetic variability. nih.gov Individuals who are CYP2C19 poor metabolizers have reduced activity of this enzyme, which slows the conversion of this compound to desipramine. nih.gov This can lead to an alteration in the ratio of the parent drug to its metabolite and may increase the total concentration of these two active compounds. nih.gov Conversely, individuals who are "ultrarapid metabolizers" carry alleles that result in increased enzyme function and may experience lower plasma concentrations of this compound. nih.gov
The combined effects of an individual's CYP2D6 and CYP2C19 genotypes can lead to complex and additive effects on the pharmacokinetics of tricyclic antidepressants like this compound. core.ac.uknih.gov An individual's specific combination of alleles for both enzymes determines their unique metabolic capacity for this compound, accounting for a large part of the observed differences in steady-state plasma concentrations among patients. nih.gov
| Enzyme (Gene) | Primary Metabolic Role | Impact of "Poor Metabolizer" (PM) Phenotype | Impact of "Ultrarapid Metabolizer" (UM) Phenotype |
|---|---|---|---|
| CYP2D6 | Hydroxylation of this compound and desipramine to inactive metabolites. clinpgx.orgnih.gov | Higher plasma concentrations of both this compound and desipramine. nih.govnih.gov | Increased metabolism, potentially leading to lower plasma concentrations. |
| CYP2C19 | N-demethylation of this compound to active metabolite desipramine. smpdb.canih.gov | Reduced conversion of this compound to desipramine; may increase total active drug concentration. nih.gov | Increased conversion of this compound to desipramine; may result in lower this compound concentrations. nih.gov |
Mechanistic Insights into Imipramine S Therapeutic Efficacy
Neurobiological Mechanisms in Depressive Disorders
Imipramine's primary therapeutic action in depressive disorders is attributed to its ability to modulate monoaminergic neurotransmission. It achieves this by blocking the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft. ijper.orgcancer.govhealthcentral.comnih.gov This inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET) leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing their signaling to postsynaptic neurons. nih.gov this compound, being a tertiary amine TCA, exhibits a higher affinity for the serotonin transporter compared to the norepinephrine transporter. ijper.org
Chronic administration of this compound has been associated with more profound neuroadaptive changes. Research suggests that long-term treatment can lead to a downregulation of β-adrenergic receptors. ijper.org Furthermore, this compound has been shown to influence the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in depression. Studies in healthy volunteers have demonstrated that chronic this compound administration is associated with diminished HPA axis responsivity, suggesting an intrinsic effect on central components of this stress-response system. eurekalert.orgnih.gov
Emerging evidence also points to the role of this compound in promoting neurogenesis and synaptic plasticity. wikipedia.org Depressed patients often exhibit decreased levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal growth and survival. frontiersin.org Chronic this compound treatment has been shown to increase hippocampal neurogenesis and reduce the stress-induced downregulation of this process. ijper.org In animal models, this compound has been observed to increase histone acetylation at the hippocampal BDNF promoter, which is associated with increased gene expression. frontiersin.org It has also been found to promote astrogliogenesis, the formation of new astrocytes, in the hippocampus. additudemag.com
Table 1: Neurobiological Effects of this compound in Depressive Disorders
| Mechanism | Description | Key Molecules/Systems Involved |
|---|---|---|
| Monoamine Reuptake Inhibition | Blocks the reuptake of serotonin and norepinephrine from the synaptic cleft, increasing their availability. | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) |
| Receptor Antagonism | Blocks various postsynaptic receptors, contributing to its therapeutic and side effect profile. | Muscarinic Acetylcholine (B1216132) Receptors, Histamine (B1213489) H1 Receptors, Alpha-1 Adrenergic Receptors, Dopamine (B1211576) D2 Receptors |
| HPA Axis Modulation | Reduces the activity of the hypothalamic-pituitary-adrenal axis, a key stress response system. | Corticotropin-Releasing Hormone (CRH), Adrenocorticotropic Hormone (ACTH), Cortisol |
| Neurogenesis and Plasticity | Promotes the birth of new neurons and astrocytes, and enhances synaptic connections. | Brain-Derived Neurotrophic Factor (BDNF) |
| Anti-inflammatory Effects | Attenuates stress-induced increases in pro-inflammatory molecules. | Interleukin-6 (IL-6), Corticosterone |
Neurobiological Mechanisms in Anxiety and Panic Disorders
The therapeutic efficacy of this compound in anxiety and panic disorders is largely attributed to its modulation of monoaminergic systems, similar to its mechanism in depression. By inhibiting the reuptake of serotonin and norepinephrine, this compound helps to regulate the neurocircuits involved in fear and anxiety. ijper.orgfrontiersin.org These neurotransmitters play a crucial role in mood and emotional stability, and their enhanced availability in the synaptic cleft is thought to contribute to a reduction in anxiety symptoms. frontiersin.org
The amygdala, a key brain region in processing fear and anxiety, is a significant site of action for this compound. psychiatrictimes.com Studies have shown that chronic stress can lead to structural changes in the amygdala, such as increased dendritic spine density, which is associated with heightened anxiety. This compound has been found to reverse these stress-induced changes. drugbank.com
Furthermore, this compound's therapeutic effects in anxiety may also be linked to its anti-inflammatory properties. Stress can induce a pro-inflammatory state, and this compound has been shown to block the production of inflammatory molecules like interleukin-6 (IL-6) in response to stress. nih.gov This neuroimmunomodulatory effect may contribute to its anxiolytic properties. nih.gov
While effective, the onset of this compound's therapeutic action in panic disorder can be delayed, sometimes taking up to four weeks to become apparent. healthcentral.com This suggests that its mechanism involves neuroadaptive changes beyond the immediate increase in synaptic neurotransmitter levels.
Table 2: Neurobiological Effects of this compound in Anxiety and Panic Disorders
| Mechanism | Description | Key Brain Regions/Systems Involved |
|---|---|---|
| Monoamine Reuptake Inhibition | Increases synaptic levels of serotonin and norepinephrine, modulating fear and anxiety circuits. | Serotonin and Norepinephrine Systems |
| Amygdala Modulation | Reverses stress-induced structural changes in the amygdala, a key fear-processing center. | Amygdala |
| Anti-inflammatory Action | Reduces stress-induced neuroinflammation by blocking pro-inflammatory cytokines. | Immune System, Interleukin-6 (IL-6) |
Neurobiological Mechanisms in Neuropathic Pain Conditions
The analgesic effects of this compound in neuropathic pain are multifaceted and not fully elucidated, though they are believed to be distinct from its antidepressant actions. A primary mechanism is the enhancement of descending inhibitory pain pathways through the inhibition of serotonin and norepinephrine reuptake. cancer.goveurekalert.orgnih.gov These neurotransmitters, released from brainstem nuclei, project down to the spinal cord to suppress the transmission of pain signals. eurekalert.org By increasing the synaptic concentrations of serotonin and norepinephrine in the spinal cord, this compound strengthens this endogenous analgesic system. psychiatrictimes.comdrugbank.comnih.gov
Another significant mechanism is the blockade of sodium channels on nerve membranes. ijper.orghealthcentral.comnih.gov In neuropathic pain states, damaged nerves can become hyperexcitable and fire spontaneously due to an accumulation of sodium channels. cambridge.org this compound, at therapeutically relevant concentrations, can block these channels, thereby reducing ectopic nerve firing and alleviating pain. healthcentral.comnih.gov
The active metabolite of this compound, desipramine (B1205290), plays a crucial role in its analgesic effects. Desipramine is a potent inhibitor of norepinephrine reuptake, further contributing to the enhancement of the descending noradrenergic inhibitory system. ijper.org
Table 3: Neurobiological Effects of this compound in Neuropathic Pain
| Mechanism | Description | Key Pathways/Channels Involved |
|---|---|---|
| Modulation of Descending Pain Pathways | Inhibits serotonin and norepinephrine reuptake, enhancing the activity of descending inhibitory pain pathways. | Descending Noradrenergic and Serotonergic Pathways |
| Sodium Channel Blockade | Blocks voltage-gated sodium channels on nerve membranes, reducing neuronal hyperexcitability. | Sodium Channels (e.g., NaV1.7) |
| Action of Active Metabolite | The metabolite desipramine is a potent norepinephrine reuptake inhibitor, further strengthening noradrenergic pain inhibition. | Norepinephrine Transporter (NET) |
Neurobiological Mechanisms in Nocturnal Enuresis
The efficacy of this compound in treating nocturnal enuresis (bed-wetting) is thought to involve a combination of central and peripheral mechanisms that are distinct from its antidepressant effects. nih.goveurekalert.org One of the primary proposed mechanisms is its anticholinergic activity. cancer.govdrugbank.com By blocking muscarinic receptors, this compound leads to the relaxation of the bladder's detrusor muscle and contraction of the smooth muscles at the bladder neck. ijper.orgnih.govnih.gov This dual action increases bladder capacity and the ability to hold urine. ijper.org
This compound may also influence sleep architecture. It is suggested that the medication can lighten sleep, making it easier for the child to awaken in response to bladder sensations. healthcentral.comfrontiersin.org
Another potential mechanism is an increase in the secretion of vasopressin, an antidiuretic hormone that instructs the body to retain water, thereby reducing nighttime urine production. frontiersin.org The potentiation of adrenergic synapses through the blockade of norepinephrine uptake may also contribute to its clinical effect. psychiatrictimes.com
Table 4: Neurobiological Effects of this compound in Nocturnal Enuresis
| Mechanism | Description | Key Systems/Hormones Involved |
|---|---|---|
| Anticholinergic Effects | Relaxes the bladder muscle and contracts the bladder neck muscles, increasing bladder capacity. | Muscarinic Acetylcholine Receptors, Detrusor Muscle |
| Alteration of Sleep Architecture | May lighten the depth of sleep, facilitating easier arousal to bladder signals. | Central Nervous System Sleep Centers |
| Increased Vasopressin Secretion | Potentially increases the release of antidiuretic hormone, reducing nighttime urine production. | Vasopressin |
| Norepinephrine Reuptake Inhibition | Potentiates adrenergic synapses, which may contribute to bladder control. | Norepinephrine Transporter (NET) |
Exploration of this compound's Potential in Other Conditions (e.g., ADHD, Bulimia Nervosa, PTSD, Glioblastoma)
Research has explored the potential therapeutic applications of this compound in a variety of other conditions, with investigations into its underlying neurobiological mechanisms.
Attention-Deficit/Hyperactivity Disorder (ADHD): this compound is sometimes used as a second-line treatment for ADHD, particularly for symptoms of hyperactivity and impulsivity. healthcentral.comdrugbank.com Its efficacy is thought to stem from its ability to restore the balance of brain chemicals that regulate mood and behavior, primarily through the inhibition of norepinephrine reuptake. healthcentral.comadditudemag.com
Bulimia Nervosa: The therapeutic effect of this compound in bulimia nervosa is linked to its primary antidepressant mechanism of blocking the reuptake of serotonin and norepinephrine. ijper.org Dysregulation of these neurotransmitter systems has been implicated in the pathophysiology of eating disorders. psychiatrictimes.com By modulating serotonergic and noradrenergic activity, this compound can help reduce the frequency of binge eating and purging behaviors. nih.gov
Post-Traumatic Stress Disorder (PTSD): this compound has shown some efficacy in treating PTSD symptoms. wikipedia.org The underlying mechanism is believed to be its modulation of the serotonin and norepinephrine systems, which are key components of the brain's fear and anxiety circuitry. nih.govva.govpsychiatryinvestigation.org By enhancing the signaling of these neurotransmitters, this compound may help to regulate the heightened fear and anxiety responses characteristic of PTSD.
Glioblastoma: There is emerging preclinical evidence suggesting that this compound may have anti-cancer properties, particularly in glioblastoma. nih.gov Several potential mechanisms have been proposed. This compound has been shown to induce autophagy (a process of cellular self-digestion) in glioma cells. nih.goveurekalert.org It may also inhibit the Yes-associated protein (YAP), a recognized oncogene in glioma, in a Hippo pathway-independent manner. nih.gov Furthermore, research suggests that this compound may target EGFRvIII and neuronal-derived EGFR, potentially modulating the tumor microenvironment. frontiersin.orgnih.gov There is also evidence that this compound can enhance the efficacy of chemotherapy agents like lomustine and temozolomide. nih.govresearchgate.net
Table 5: Potential Neurobiological Mechanisms of this compound in Other Conditions
| Condition | Proposed Mechanism of Action | Key Molecules/Pathways Involved |
|---|---|---|
| ADHD | Inhibition of norepinephrine reuptake, restoring balance to neurochemicals involved in mood and behavior. | Norepinephrine Transporter (NET) |
| Bulimia Nervosa | Inhibition of serotonin and norepinephrine reuptake, modulating neurotransmitter systems implicated in eating disorders. | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) |
| PTSD | Modulation of serotonin and norepinephrine systems involved in the brain's fear and anxiety circuitry. | Serotonin and Norepinephrine Systems |
| Glioblastoma | Induction of autophagy, inhibition of YAP signaling, targeting of EGFRvIII and neuronal-derived EGFR, enhancement of chemotherapy efficacy. | Autophagy pathways, YAP, EGFR, WNT-β-catenin signaling |
Mechanistic Basis of Imipramine Associated Adverse Effects and Toxicity
Cardiovascular System Effects and Underlying Mechanisms
Imipramine's impact on the cardiovascular system is a significant concern in cases of toxicity, with cardiac dysrhythmia being a leading cause of death in tricyclic antidepressant overdose nih.gov.
This compound exhibits type 1 antiarrhythmic effects by blocking fast sodium channels in the myocardium nih.govpsychdb.comnih.govtaylorandfrancis.comeuropeanreview.orgrecapem.com. This blockade inhibits the depolarization phase (Phase 0) of the cardiac action potential, slowing the influx of sodium ions into cardiac myocytes nih.govtaylorandfrancis.comeuropeanreview.orgrecapem.com. Consequently, this leads to a decrease in cardiac conduction velocity and can manifest as QRS prolongation on an electrocardiogram nih.govtaylorandfrancis.comrecapem.com. The degree of QRS widening is directly related to the extent of sodium channel blockade taylorandfrancis.com. Overdoses of this compound have been significantly associated with an increased risk of QTc prolongation, which is a consequence of QRS widening via sodium channel blockade taylorandfrancis.com.
The sodium channel blockade by this compound can lead to various cardiac arrhythmias nih.govnih.govtaylorandfrancis.com. By slowing conduction, this compound can facilitate reentrant arrhythmias taylorandfrancis.com. Beyond conduction disturbances, this compound can also induce myocardial depression, characterized by decreased cardiac output and reduced contractility nih.gov. Research suggests that this compound-induced cardiac depression may be partly due to increases in intracellular magnesium concentrations and the activation of extracellular signal-regulated kinases 1/2 (ERK 1/2) nih.gov.
This compound's antagonistic properties at alpha-1 adrenergic receptors contribute significantly to its hypotensive effects, including orthostatic hypotension wikipedia.orgdrugbank.compatsnap.compsychdb.comnih.gov. This blockade leads to vasodilation, causing a sudden drop in blood pressure, particularly upon standing patsnap.compsychdb.com. While TCAs can initially cause transient hypertension due to reduced reuptake of biogenic amines, peripheral alpha-1 adrenergic blockade ultimately results in critical hypotension in overdose psychdb.com.
Central Nervous System Effects and Neurobiological Correlates
This compound's actions on the central nervous system are complex, leading to a spectrum of neurological effects, from sedation to seizures.
This compound's ability to block histamine (B1213489) H1 receptors is a primary mechanism underlying its sedative effects wikipedia.orgdrugbank.compatsnap.compsychdb.comnih.gov. This antihistaminic action can lead to drowsiness and dizziness wikipedia.orgnih.govpatsnap.compsychdb.comnih.gov. Furthermore, this compound is an antimuscarinic agent, blocking muscarinic acetylcholine (B1216132) receptors wikipedia.orgdrugbank.comnih.govpatsnap.compsychdb.comnih.gov. This anticholinergic property is strongly associated with central nervous system side effects such as confusion, disorientation, and delirium, particularly in elderly patients or those with pre-existing psychosis wikipedia.orgdrugbank.comnih.govpsychdb.comnih.govkentpharma.co.uk. These "dementing" effects of anticholinergics can increase the potential for hallucinations and confusion wikipedia.org.
This compound can induce seizures, especially at higher doses or in overdose nih.govnih.govmedlink.com. While this compound can act as an anticonvulsant at lower doses, its epileptogenic potential at higher concentrations is attributed to several mechanisms europeanreview.orgmedlink.com. One proposed mechanism involves the inhibition of presynaptic reuptake of norepinephrine (B1679862), leading to increased brain noradrenaline levels medlink.comnih.gov. Additionally, this compound's H1 receptor antagonistic properties and brain noradrenaline activating effects are centrally involved in this compound-induced seizures europeanreview.orgnih.gov. Antidepressants, including this compound, can also block the seizure-inhibiting effects of GABA by antagonizing GABA receptors and inhibiting chloride influx into neurons medlink.com.
Paradoxical Psychiatric Effects (e.g., Hypomania, Mania, Aggravation of Psychosis)
The precise mechanisms underlying paradoxical psychiatric effects such as hypomania, mania, or aggravation of psychosis with this compound are not fully elucidated but are thought to involve complex alterations in monoaminergic neurotransmission. While this compound primarily inhibits the reuptake of serotonin (B10506) and norepinephrine, leading to increased synaptic concentrations wikipedia.orgdrugbank.com, this sustained increase can, in some individuals, trigger an overactivation of these systems. This may lead to a shift in mood states, particularly in individuals with underlying bipolar disorder or predispositions to psychosis. The chronic use of tricyclic antidepressants like this compound has also been observed to down-regulate cerebral cortical β-adrenergic receptors and sensitize post-synaptic serotonergic receptors, which could contribute to these paradoxical effects over time. nih.gov
Anticholinergic Effects and Physiological Basis
This compound exhibits significant anticholinergic properties, which are responsible for a range of physiological effects. These effects arise from its antagonistic action at muscarinic acetylcholine receptors. wikipedia.orgnih.gov By blocking these receptors, this compound interferes with the normal functioning of the parasympathetic nervous system.
The physiological basis of these anticholinergic effects includes:
Dry Mouth: Inhibition of muscarinic receptors in salivary glands reduces saliva production. wikipedia.org
Blurred Vision: Blockade of muscarinic receptors in the ciliary muscle and iris leads to cycloplegia (paralysis of accommodation) and mydriasis (pupil dilation). wikipedia.org
Urinary Retention: Antagonism at muscarinic receptors in the bladder detrusor muscle impairs bladder contraction. wikipedia.org
Constipation: Reduced gastrointestinal motility due to muscarinic receptor blockade in the smooth muscles of the bowel. wikipedia.org
Tachycardia: Blockade of muscarinic receptors in the heart can lead to an increase in heart rate. wikipedia.org
Drug-Drug Interaction Mechanisms
This compound's metabolic pathways and its broad pharmacological actions make it susceptible to numerous clinically significant drug-drug interactions.
Interactions with Monoamine Oxidase Inhibitors (MAOIs)
The co-administration of this compound with Monoamine Oxidase Inhibitors (MAOIs) is generally contraindicated due to the high risk of severe adverse reactions, including serotonin syndrome and hypertensive crisis. wikipedia.orgmedsafe.govt.nznih.gov MAOIs prevent the enzymatic breakdown of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine (B1211576). nih.govwikipedia.org this compound, as a potent reuptake inhibitor of serotonin and norepinephrine, increases the synaptic concentrations of these neurotransmitters. wikipedia.orgdrugbank.com When combined, the additive effect of increased neurotransmitter release (due to reuptake inhibition by this compound) and decreased metabolism (due to MAOI activity) can lead to an excessive accumulation of monoamines in the synaptic cleft. This overstimulation of serotonergic and adrenergic systems can precipitate serotonin syndrome, characterized by symptoms such as hyperthermia, agitation, myoclonus, and autonomic instability. medsafe.govt.nznih.gov
Interactions with Selective Serotonin Reuptake Inhibitors (SSRIs)
Concomitant use of this compound with Selective Serotonin Reuptake Inhibitors (SSRIs) can lead to additive effects on the serotonergic system, increasing the risk of serotonin syndrome. wikipedia.orgmedsafe.govt.nzuspharmacist.com SSRIs specifically inhibit the reuptake of serotonin, leading to increased serotonin levels in the synapse. nih.govparkland.edu When this is combined with this compound's own serotonin reuptake inhibition, the cumulative effect can result in serotonin toxicity. medsafe.govt.nzuspharmacist.com Furthermore, many SSRIs are known to inhibit cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP1A2, which are involved in this compound's metabolism. medsafe.govt.nzuspharmacist.com This pharmacokinetic interaction can lead to elevated plasma concentrations of this compound and its active metabolite, desipramine (B1205290), thereby increasing the risk of adverse effects. medsafe.govt.nzuspharmacist.com
Interactions Affecting Cytochrome P450 Enzymes
This compound is primarily metabolized in the liver by various cytochrome P450 (CYP) enzymes, notably CYP1A2, CYP2C19, and CYP2D6. wikipedia.orgdrugbank.com Its active metabolite, desipramine, is also hydroxylated by CYP2D6. drugbank.com Therefore, drugs that inhibit or induce these specific CYP enzymes can significantly alter this compound's plasma concentrations and, consequently, its therapeutic effects and potential for toxicity.
CYP Inhibitors: Co-administration with potent inhibitors of CYP1A2 (e.g., fluvoxamine), CYP2C19, or CYP2D6 (e.g., fluoxetine, paroxetine, sertraline, terbinafine) can decrease the metabolism of this compound, leading to increased plasma levels and a higher risk of adverse effects. medsafe.govt.nzuspharmacist.com
CYP Inducers: Conversely, drugs that induce hepatic mono-oxygenase enzyme systems, such as barbiturates, phenytoin, carbamazepine, and nicotine, can accelerate this compound's metabolism, resulting in lower plasma concentrations and potentially reduced efficacy. medsafe.govt.nzkentpharma.co.uk
Interactions with CNS Depressants and Sympathomimetics
CNS Depressants: this compound can potentiate the central nervous system (CNS) depressant effects of other substances, including alcohol, barbiturates, benzodiazepines, and general anesthetics. medsafe.govt.nzkentpharma.co.uknih.gov This additive CNS depression can lead to increased drowsiness, sedation, and impaired cognitive and motor function. The mechanism involves the combined sedative effects of these agents. medsafe.govt.nzkentpharma.co.uk
Sympathomimetics: this compound may potentiate the cardiovascular effects of sympathomimetic drugs such as adrenaline (epinephrine), noradrenaline (norepinephrine), ephedrine, isoprenaline, phenylephrine, and phenylpropanolamine. medsafe.govt.nzkentpharma.co.ukdrugs.com This interaction is due to this compound's inhibition of norepinephrine reuptake in adrenergic neurons, which leads to increased stimulation of adrenergic receptors when exogenous sympathomimetics are present. nih.govdrugs.com This can result in enhanced pressor responses, including hypertension, tachycardia, and cardiac arrhythmias. medsafe.govt.nzkentpharma.co.ukdrugs.com
Comparative Pharmacology of Imipramine Within Antidepressant Classes
Comparison with Other Tertiary Amine Tricyclic Antidepressants (e.g., Amitriptyline (B1667244), Clomipramine)
Tertiary amine TCAs, including imipramine, amitriptyline, and clomipramine, share a common three-ring structure with a side chain containing a tertiary amine. nih.gov This structural feature generally confers a more potent inhibition of serotonin (B10506) reuptake compared to norepinephrine (B1679862) reuptake. doctorabad.combionity.com
Neurotransmitter Transporter Inhibition:
This compound: Demonstrates strong inhibition of both serotonin and norepinephrine reuptake. iiab.mewikipedia.org It has a higher affinity for the serotonin transporter (SERT) than the norepinephrine transporter (NET). drugbank.com
Amitriptyline: Similar to this compound, it is a potent inhibitor of both serotonin and norepinephrine reuptake. wikipedia.org
Clomipramine: Distinguished by its particularly potent and preferential inhibition of serotonin reuptake, making it the most serotonergic of the TCAs. psychscenehub.compsychdb.com
Receptor Binding Profiles:
Tertiary amine TCAs are known for their broad receptor binding profiles, which contribute to both their therapeutic effects and side effect profiles. drugbank.com They exhibit antagonism at muscarinic acetylcholine (B1216132), histamine (B1213489) H1, and alpha-1 adrenergic receptors. drugbank.com
This compound: Possesses anticholinergic, antihistaminergic, and alpha-1 adrenergic blocking properties. iiab.mewikipedia.org
Amitriptyline: Generally considered to have more potent anticholinergic and antihistaminergic effects compared to this compound. nih.govwikipedia.org
Clomipramine: Also exhibits significant anticholinergic and antihistaminergic activity. wikipedia.org
| Compound | Primary Transporter Inhibition | Notable Receptor Affinities |
| This compound | Serotonin (SERT) > Norepinephrine (NET) | Muscarinic, Histamine H1, Alpha-1 Adrenergic |
| Amitriptyline | Serotonin (SERT) & Norepinephrine (NET) | Strong Muscarinic & Histamine H1 |
| Clomipramine | Strong Serotonin (SERT) >> Norepinephrine (NET) | Muscarinic, Histamine H1 |
Comparison with Secondary Amine Tricyclic Antidepressants (e.g., Desipramine (B1205290), Nortriptyline)
Secondary amine TCAs, such as desipramine and nortriptyline (B1679971), are often active metabolites of their tertiary amine precursors. doctorabad.compsychscenehub.com For instance, desipramine is the demethylated metabolite of this compound, and nortriptyline is the demethylated metabolite of amitriptyline. doctorabad.com Structurally, they possess a secondary amine on their side chain. doctorabad.com
Neurotransmitter Transporter Inhibition:
A key pharmacological distinction is that secondary amines are generally more potent and selective inhibitors of norepinephrine reuptake compared to serotonin reuptake. doctorabad.compsychdb.com
This compound (Tertiary Amine): More potent inhibitor of serotonin reuptake. wikipedia.org
Desipramine (Secondary Amine): A potent and relatively selective norepinephrine reuptake inhibitor. drugbank.com It has a greater affinity for the norepinephrine transporter than this compound. iiab.mewikipedia.org
Nortriptyline (Secondary Amine): Also a more potent inhibitor of norepinephrine reuptake. drugbank.comnih.gov
Receptor Binding Profiles:
Secondary amines generally exhibit a more favorable side effect profile due to their reduced affinity for muscarinic, histaminic, and alpha-1 adrenergic receptors compared to tertiary amines. psychdb.com
This compound: Moderate to high affinity for these receptors.
Desipramine: Has significantly less affinity for muscarinic receptors than many other TCAs. psychscenehub.com
Nortriptyline: Also generally better tolerated with fewer anticholinergic and sedative effects than amitriptyline and this compound. nih.gov
| Compound | Primary Transporter Inhibition | Receptor Affinity Profile (relative to tertiary amines) |
| This compound | Serotonin > Norepinephrine | Higher affinity for muscarinic, histamine H1, and alpha-1 receptors |
| Desipramine | Norepinephrine >> Serotonin | Lower affinity for muscarinic, histamine H1, and alpha-1 receptors |
| Nortriptyline | Norepinephrine > Serotonin | Lower affinity for muscarinic, histamine H1, and alpha-1 receptors |
Differentiation from Selective Serotonin Reuptake Inhibitors (SSRIs)
Selective Serotonin Reuptake Inhibitors (SSRIs) represent a newer class of antidepressants that were developed to have a more specific mechanism of action compared to TCAs. nih.gov
Neurotransmitter Transporter Inhibition:
This compound: Non-selectively inhibits the reuptake of both serotonin and norepinephrine.
SSRIs (e.g., Fluoxetine, Sertraline, Paroxetine): As their name suggests, they are highly selective for the serotonin transporter (SERT), with minimal effects on the norepinephrine transporter (NET). psychscenehub.compatsnap.com This selectivity is a primary differentiating factor.
Receptor Binding Profiles:
The most significant pharmacological difference lies in their receptor binding profiles.
This compound: Has significant affinity for muscarinic, histamine H1, and alpha-1 adrenergic receptors, which contributes to its side effects. drugbank.compsychiatrist.com
SSRIs: Largely lack affinity for these receptors, resulting in a more favorable side effect profile, particularly concerning anticholinergic and cardiovascular effects. psychiatrist.commayoclinic.org However, it's worth noting that paroxetine is an exception among SSRIs, possessing some appreciable antimuscarinic potency, similar to this compound. psychiatrist.com
| Feature | This compound (TCA) | SSRIs |
| Primary Mechanism | Inhibition of Serotonin and Norepinephrine reuptake | Selective inhibition of Serotonin reuptake |
| Receptor Blockade | Significant (Muscarinic, Histamine H1, Alpha-1 Adrenergic) | Minimal to none (with some exceptions like Paroxetine) |
Comparison of Neurotransmitter Transport and Receptor Profiles with Other Antidepressant Modalities
The pharmacological landscape of antidepressants is diverse, with various classes targeting different aspects of neurotransmission.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs):
This compound: Can be considered a "dual uptake inhibitor" due to its effects on both SERT and NET.
SNRIs (e.g., Venlafaxine, Duloxetine): These newer agents also inhibit both serotonin and norepinephrine reuptake but generally lack the significant receptor blockade (muscarinic, histaminic, adrenergic) characteristic of TCAs like this compound. psychscenehub.compsychiatrist.com
Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs):
This compound: Has negligible affinity for the dopamine (B1211576) transporter (DAT). wikipedia.org
NDRIs (e.g., Bupropion): Primarily inhibit the reuptake of norepinephrine and dopamine, with little effect on serotonin. psychscenehub.com
Monoamine Oxidase Inhibitors (MAOIs):
This compound: A reuptake inhibitor.
MAOIs (e.g., Phenelzine, Tranylcypromine): Increase the synaptic availability of serotonin, norepinephrine, and dopamine by inhibiting the enzyme monoamine oxidase, which is responsible for their breakdown. patsnap.com
Atypical Antidepressants:
This category includes drugs with unique mechanisms. For example, Mirtazapine acts as an antagonist at presynaptic alpha-2 adrenergic autoreceptors and certain serotonin receptors. schizophrenie-forum.com
Comparative Receptor and Transporter Affinities (Ki, nM) - A Representative Overview
| Drug | Class | SERT | NET | DAT | M1 | H1 | α1 |
| This compound | TCA | ~1 | ~30 | >1000 | ~50 | ~10 | ~30 |
| Amitriptyline | TCA | ~4 | ~40 | >1000 | ~15 | ~1 | ~25 |
| Desipramine | TCA | ~20 | ~0.8 | >1000 | ~100 | ~100 | ~100 |
| Fluoxetine | SSRI | ~1 | ~200 | ~1000 | >1000 | >1000 | >1000 |
| Venlafaxine | SNRI | ~30 | ~500 | >1000 | >1000 | >1000 | >1000 |
| Bupropion | NDRI | >1000 | ~500 | ~500 | >1000 | >1000 | >1000 |
Note: Ki values are approximations from various sources and can vary. Lower values indicate higher affinity.
Research in Special Populations
Pharmacokinetic and Pharmacodynamic Considerations in Geriatric Populations
The aging process brings about physiological changes that can significantly alter the pharmacokinetic and pharmacodynamic profiles of drugs, and imipramine is no exception. Research in geriatric populations has highlighted key differences in how this tricyclic antidepressant is absorbed, distributed, metabolized, and eliminated, as well as variations in the therapeutic and adverse responses it elicits.
Pharmacokinetically, elderly patients often exhibit a reduced clearance of this compound and its active metabolite, desipramine (B1205290). This is primarily attributed to a decline in hepatic metabolism, the main pathway for this compound's elimination. The N-demethylation of this compound to desipramine, a process carried out by cytochrome P450 enzymes (CYP2C19, CYP1A2, and CYP3A4), can be slower in older adults. Consequently, the half-life of this compound is often prolonged in this population, leading to higher steady-state plasma concentrations with repeated dosing. One study found that the clearance of this compound was decreased in elderly individuals, suggesting that doses should be about 60% of those for younger adults to achieve similar plasma levels.
From a pharmacodynamic perspective, geriatric patients often demonstrate increased sensitivity to the effects of this compound, particularly its anticholinergic and cardiovascular actions. The anticholinergic properties can lead to a higher incidence of side effects such as dry mouth, constipation, urinary retention, and confusion.
Cardiovascular effects are a significant concern in the elderly. This compound can cause orthostatic hypotension, a sudden drop in blood pressure upon standing, which increases the risk of falls and subsequent injuries. Studies have shown that this compound has a greater propensity to induce this effect compared to other tricyclic antidepressants. Furthermore, this compound can affect cardiac conduction, potentially leading to arrhythmias and heart block, especially in patients with pre-existing cardiovascular disease.
Table 1: Pharmacokinetic Parameters of this compound in Geriatric vs. Young Adult Patients
| Pharmacokinetic Parameter | Geriatric Patients | Young Adult Patients |
|---|---|---|
| Half-life | Prolonged | Normal |
| Clearance | Decreased | Normal |
| Steady-state Plasma Concentration | Higher | Lower |
Pharmacokinetic and Pharmacodynamic Considerations in Pediatric Populations
The use of this compound in children, primarily for nocturnal enuresis and, less commonly, for depression, requires careful consideration of age-related differences in pharmacokinetics and pharmacodynamics. The metabolism and response to this compound in pediatric patients are distinct from those in adults.
Pharmacokinetic studies in children have shown significant variability in the metabolism of this compound. The elimination half-life of this compound and its active metabolite, desipramine, is generally shorter in children compared to adults. This is attributed to a higher metabolic rate in the pediatric population. One study focusing on enuretic children between the ages of 6 and 13 found the mean elimination constant of this compound to be 0.0425 h⁻¹ and that of desipramine to be 0.0359 h⁻¹ nih.gov. This more rapid elimination means that children may require different dosing strategies to achieve therapeutic plasma concentrations.
Research has also explored the relationship between plasma concentrations of this compound and its clinical effects in children. For childhood depression, a correlation has been found between the total plasma levels of this compound and desipramine and the therapeutic response nih.gov. One study demonstrated that a single 25 mg oral dose of this compound could predict steady-state plasma levels, offering a potential method for dose individualization in this population nih.gov. In the treatment of nocturnal enuresis, efficacy has been shown to be moderately related to the dose in mg/kg, with higher serum levels generally associated with a better response nih.gov. However, there is substantial inter-individual variability in serum levels at any given dosage nih.gov.
Pharmacodynamically, children may be more susceptible to certain adverse effects of this compound. ECG changes have been reported in pediatric patients, particularly at higher doses, although the clinical significance of these changes is not always clear fda.gov. The FDA has issued a warning regarding an increased risk of suicidal thinking and behavior in children and adolescents treated with antidepressants, including this compound drugs.com.
Table 2: Pharmacokinetic Parameters of this compound in Enuretic Children (6-13 years)
| Parameter | Value |
|---|---|
| Mean Elimination Constant (this compound) | 0.0425 h⁻¹ nih.gov |
| Mean Elimination Constant (Desipramine) | 0.0359 h⁻¹ nih.gov |
This compound Research in Patients with Comorbid Medical Conditions (e.g., Hepatic, Renal, Cardiovascular Impairment)
The presence of comorbid medical conditions can significantly impact the safety and efficacy of this compound treatment. Research has focused on its use in patients with hepatic, renal, and cardiovascular impairment, highlighting the need for cautious administration and careful monitoring in these populations.
Hepatic Impairment:
This compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes drugbank.comclinpgx.org. Therefore, patients with hepatic impairment are at an increased risk of altered drug metabolism, leading to higher plasma concentrations and a greater potential for toxicity. Studies have shown that this compound can cause mild and transient elevations in liver enzymes in some patients nih.govnih.gov. Although rare, there have been reports of this compound-induced acute cholestatic liver injury and, in very rare instances, acute liver failure nih.gov. The mechanism is thought to be related to the production of a reactive metabolite that triggers a hypersensitivity reaction nih.gov. Given these risks, this compound is generally contraindicated in patients with severe hepatic impairment pediatriconcall.com. Periodic monitoring of liver function is recommended for patients with pre-existing liver disease who are treated with this compound pediatriconcall.com.
Renal Impairment:
While this compound itself is primarily cleared by hepatic metabolism, its metabolites are excreted by the kidneys drugs.com. There is limited specific data on the pharmacokinetics of this compound in patients with significant renal impairment. However, the accumulation of active metabolites could potentially lead to adverse effects. Therefore, caution is advised when administering this compound to patients with significantly impaired renal function, and dosage adjustments may be necessary fda.govdrugs.com. For patients with mild to moderate renal impairment (GFR 10-50 mL/min), dosage adjustments are generally not considered necessary pediatriconcall.com.
Cardiovascular Impairment:
The cardiovascular effects of this compound are a major consideration, particularly in patients with pre-existing heart disease. This compound can cause orthostatic hypotension, which can be problematic for individuals with cardiovascular instability drugs.comnih.gov. It can also slow cardiac conduction, leading to PR and QT interval prolongation on an ECG drugs.comnih.gov. These effects can increase the risk of arrhythmias and heart block, especially in patients with underlying conduction system disease nih.govahajournals.org. The use of this compound is generally contraindicated during the acute recovery period after a myocardial infarction drugs.com.
However, some research has also suggested potential therapeutic effects in certain cardiovascular contexts. For instance, one study in men with ischemic heart disease and secondary depression found that this compound had an antiarrhythmic effect, reducing premature ventricular contractions nih.gov. Despite this, the potential for adverse cardiovascular events necessitates extreme caution and close monitoring, including ECGs, when this compound is used in patients with cardiovascular disease drugs.com.
Table 3: Summary of Considerations for this compound Use in Comorbid Conditions
| Comorbid Condition | Key Considerations |
|---|---|
| Hepatic Impairment | Reduced metabolism, potential for hepatotoxicity. Contraindicated in severe impairment. nih.govpediatriconcall.com |
| Renal Impairment | Potential for metabolite accumulation. Caution and possible dose adjustments needed in severe impairment. fda.govdrugs.com |
| Cardiovascular Impairment | Risk of orthostatic hypotension, arrhythmias, and conduction defects. Extreme caution and close monitoring required. drugs.comnih.govahajournals.org |
Advanced Research Methodologies and Future Directions for Imipramine
Preclinical Models for Imipramine Research
Preclinical research utilizing both in vitro and in vivo models is fundamental to elucidating the cellular and systemic effects of this compound, providing insights into its neurobiological underpinnings.
In vitro Neurobiological Studies
In vitro studies provide a controlled environment to investigate the direct effects of this compound at the cellular and molecular levels. This compound has been shown to inhibit Na+,K+-ATPase activity in synaptic plasma membranes from the cerebral cortex of rats in a dose-dependent manner, with maximal inhibition observed at 0.5 mM scielo.br. This effect suggests a potential mechanism by which this compound influences neuronal excitability and ion homeostasis.
Beyond direct enzymatic inhibition, this compound demonstrates the capacity to induce cellular differentiation. Studies have indicated that this compound can induce human astrocytes to differentiate into cells exhibiting a neuronal phenotype, acquiring neuronal morphology and expressing neuronal markers oup.com. This process involves a decrease in Nestin mRNA expression and an increase in neurofilament (NF-M) and neuron-specific enolase (NSE) mRNA expression, suggesting a role in neurogenesis or neuronal plasticity oup.com. Furthermore, this compound has been observed to block dopamine (B1211576) D2 receptors in the hippocampus of rats, influencing the spontaneous bioelectrical activity of CA1 layer neurons nih.gov. This D2 receptor blockade by acute this compound treatment may contribute to the development of supersensitivity of dopamine D2 mechanisms following prolonged exposure nih.gov.
| In Vitro Effect | Cellular/Molecular Target | Observed Outcome | Concentration/Context | Source |
|---|---|---|---|---|
| Inhibition of Na+,K+-ATPase activity | Synaptic plasma membranes (rat cerebral cortex) | Dose-dependent inhibition (up to 60%) | 0.1 to 0.5 mM | scielo.br |
| Induction of neuronal differentiation | Human astrocytes | Acquisition of neuronal morphology, expression of neuronal markers (NF-M, NSE) | Not specified for differentiation, but 0.1-0.5 mM for enzyme studies | oup.com |
| Blockade of dopamine D2 receptors | Hippocampal CA1 layer neurons (rat brain slices) | Decreased excitatory effect of dopamine agonists | Acute treatment; 10 mg/kg PO for chronic pretreatment | nih.gov |
In vivo Animal Models of Affective Disorders and Pain
Animal models are critical for studying this compound's effects on complex behaviors relevant to affective disorders and pain. In models of depression, this compound consistently reduces immobility time in the forced swim test (FST) and tail suspension test (TST), which are widely used to predict antidepressant activity okayama-u.ac.jpthieme-connect.comnih.govscielo.br. For instance, chronic administration of this compound significantly shortened immobility in the forced-swim test in rats, even when administered concurrently with chronic forced-swim stress, suggesting the utility of this stress model for depressive conditions okayama-u.ac.jp. A low dose of this compound delivered via food pellets also induced an antidepressant-like effect in mice, as evidenced by increased latency to float and decreased immobility time in the FST nih.gov.
In the context of pain research, this compound has demonstrated efficacy in various animal models. It has been shown to ameliorate depression-like behavior in an animal model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve, although it did not show a direct analgesic effect in this specific model nih.gov. However, other studies have reported direct antinociceptive effects. For example, this compound produced a dose-dependent antinociceptive effect against thermal pain in albino mice, starting at 7.5 mg/kg, and this effect was significantly potentiated by the addition of aspirin (B1665792) researchgate.net. Furthermore, this compound induced anti-hyperalgesic and anti-nociceptive effects in nerve-ligated mice, with its efficacy enhanced by co-administration with citicoline (B1669096) researchgate.netnih.gov.
| Animal Model | Condition Modeled | This compound Effect | Key Findings | Source |
|---|---|---|---|---|
| Forced Swim Test (FST) | Depression | Reduced immobility | Chronic administration shortened immobility in stressed rats; low doses via food pellets effective. | okayama-u.ac.jpthieme-connect.comnih.govscielo.br |
| Tail Suspension Test (TST) | Depression | Reduced immobility | Used to screen for antidepressant activity. | scielo.br |
| Chronic Constriction Injury (CCI) | Neuropathic Pain with Depression-like Symptoms | Ameliorated depression-like behavior | Did not show direct analgesic effect in this specific model, but activated 5-HT neuronal system. | nih.gov |
| Thermal Pain Models (e.g., hot plate, tail-flick) | Nociceptive Pain | Dose-dependent antinociception | Potentiated by aspirin; demonstrated anti-hyperalgesic effects in nerve-ligated mice. | researchgate.netresearchgate.netnih.gov |
Clinical Research Methodologies and Study Designs
Clinical research on this compound employs rigorous methodologies, including randomized controlled trials and therapeutic drug monitoring, to assess its mechanisms and optimize treatment.
Randomized Controlled Trials Investigating Mechanisms
Randomized controlled trials (RCTs) are pivotal in understanding this compound's mechanisms in human subjects. While the precise mechanism of action of this compound is not fully known, it is hypothesized to involve the potentiation of adrenergic synapses by blocking the reuptake of norepinephrine (B1679862) and serotonin (B10506) at nerve endings fda.govwikipedia.orgnih.gov.
In studies investigating its use beyond depression, such as in irritable bowel syndrome (IBS), RCTs have explored its mechanism. For instance, a randomized, double-blind, placebo-controlled trial of this compound in IBS patients suggested that its benefit might be unrelated to its antidepressant effect, with potential mechanisms including a reduction in visceral pain sensitivity and anticholinergic effects nih.govresearchgate.net. Similarly, controlled trials have investigated this compound's effect on chronic low back pain, with some studies suggesting a possible "indirect" mechanism related to the amelioration of a depressive equivalent, although a direct analgesic effect has not always been consistently demonstrated researchgate.netmdedge.com.
Therapeutic Drug Monitoring and Pharmacokinetic-Pharmacodynamic Correlations
Therapeutic Drug Monitoring (TDM) is a critical aspect of this compound therapy due to its significant interindividual pharmacokinetic variability and narrow therapeutic index researchgate.netresearchgate.netnih.gov. TDM involves measuring drug concentrations in the blood to optimize therapy, taking into account factors such as co-medications, diet, smoking habits, impaired organ function, and patient compliance labcorp.com.
The recommended therapeutic range for this compound and its active metabolite, desipramine (B1205290), in the treatment of depression is generally considered to be between 175-300 ng/mL labcorp.com or 150-300 ng/mL for this compound alone researchgate.net. Studies have shown that achieving target plasma levels often requires a wide range of daily doses, highlighting the importance of individualized dosing guided by TDM researchgate.net. For example, in two double-blind, fixed-plasma-level studies, target plasma levels were attained with a mean daily dose of 248 mg, with a dose range of 50-450 mg researchgate.net.
The pharmacokinetic properties of this compound include rapid absorption, distribution to various tissues, metabolism primarily in the liver by cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6), and elimination through the kidneys wikipedia.orgresearchgate.netaccscience.comaap.org. Its metabolite, desipramine, is also pharmacologically active labcorp.com. Pharmacokinetic-pharmacodynamic correlations are crucial for understanding how drug concentrations relate to clinical effects. In neuropathic pain, there is a pronounced interindividual variability in the concentration-effect relationship for this compound, with the majority of patients achieving maximal analgesic effect at drug levels below 400 nmol/L nih.gov. This compound treatment can also alter the pharmacokinetics and pharmacodynamics of co-administered drugs, such as increasing diazepam and desmethyldiazepam concentrations in rat plasma and brain, leading to an increased antipentylenetetrazole effect of diazepam nih.gov.
| Parameter | Description | Value/Observation | Source |
|---|---|---|---|
| Therapeutic Range (this compound + Desipramine) | Plasma concentration for optimal therapeutic effect in depression | 175-300 ng/mL | labcorp.com |
| Therapeutic Range (this compound) | Plasma concentration for optimal therapeutic effect in depression | 150-300 ng/mL | researchgate.net |
| Mean Daily Dose for Target Plasma Levels | Dose required to achieve therapeutic plasma levels in clinical studies | 248 mg (range: 50-450 mg) | researchgate.net |
| Metabolism | Primary metabolic pathway | Hepatic metabolism via CYP1A2, CYP2C19, CYP2D6 | wikipedia.orgresearchgate.netaccscience.comaap.org |
| Neuropathic Pain Concentration-Effect | Plasma concentration for maximal analgesic effect | Majority below 400 nmol/L | nih.gov |
Biomarker Identification for this compound Response and Adverse Effects
The identification of biomarkers is a significant area of research aimed at personalizing this compound treatment by predicting patient response and potential effects. For this compound, three non-genetic biomarkers have been identified for treatment response, although none have been consistently replicated across studies nih.govru.nl.
One promising biomarker is the neurotrophic factor S100 calcium binding protein B (S100B). Studies have indicated that low baseline S100B levels can predict nonresponse to this compound (and venlafaxine) with high precision in melancholically depressed inpatients nih.gov. Patients with high S100B levels at baseline showed a markedly better treatment response nih.gov.
MicroRNAs (miRNAs) are also being explored as potential biomarkers. Chronic treatment with this compound has been shown to upregulate miR-135a, which, despite maintaining a depression-like phenotype by downregulating SERT and 5HT-1A autoreceptors, suggests its involvement in the drug's long-term effects mdpi.com.
In the context of cancer research, this compound's ability to bind to and inhibit Fascin1, a protein involved in tumor invasion and metastasis, is being investigated as a potential biomarker for patient selection in clinical trials frontiersin.org. This novel approach aims to assess this compound's anti-tumor efficacy in patients overexpressing Fascin1 frontiersin.org.
| Biomarker Type | Specific Biomarker | Association with this compound | Research Context | Source |
|---|---|---|---|---|
| Protein | S100B | Low baseline levels predict nonresponse; high levels predict better response. | Melancholic depression treatment response. | nih.gov |
| MicroRNA | miR-135a | Upregulated by chronic this compound treatment. | Neurobiological mechanisms of antidepressant action. | mdpi.com |
| Protein | Fascin1 | Inhibition by this compound; potential for patient selection. | Anti-tumor efficacy in Fascin1-expressing cancers. | frontiersin.org |
Pharmacogenetic Approaches to Individualizing this compound Treatment
Pharmacogenetics plays a crucial role in understanding the inter-individual variability in response to this compound. The metabolism of this compound is primarily hepatic, involving several cytochrome P450 (CYP) enzymes. This compound is converted to its active metabolite, desipramine, predominantly by CYP1A2, CYP3A4, and CYP2C19 cambridge.org. Both this compound and desipramine undergo further hydroxylation into less active metabolites, a process largely catalyzed by CYP2D6 neupsykey.comfrontiersin.orgresearchgate.net.
Genetic polymorphisms in these CYP enzymes significantly influence this compound pharmacokinetics. Individuals classified as "CYP2D6 ultrarapid metabolizers" (UM) possess more than two functional alleles, while "CYP2D6 poor metabolizers" (PM) have two non-functional alleles, leading to substantial differences in drug exposure neupsykey.comfrontiersin.org. Similarly, variations in CYP2C19 activity, ranging from ultrarapid to poor metabolizer phenotypes, impact the conversion of this compound to desipramine neupsykey.comfrontiersin.org. These genetic differences can result in plasma drug levels that are several-fold higher or lower than expected with standard dosing, potentially affecting efficacy and tolerability researchgate.net. Pharmacogenetic research aims to identify these genetic variants to predict individual metabolic capacities and optimize this compound treatment outcomes.
Investigations into Novel Molecular Targets for this compound
Beyond its classical role as a monoamine reuptake inhibitor, this compound exhibits interactions with a diverse array of molecular targets, suggesting broader pharmacological actions.
Receptor Interactions: this compound acts as an antagonist of histamine (B1213489) H1 receptors and, to a lesser extent, muscarinic acetylcholine (B1216132) receptors pnas.org. While its activity on sigma receptors is considered weak, chronic this compound treatment has been shown to reduce the number of sigma1 binding sites in various rat brain regions, including the striatum, hippocampus, and cerebral cortex pnas.orgresearchgate.netnih.gov. This effect on sigma1 sites appears to be mediated by cerebral serotonergic transmission researchgate.net.
Neurotrophic Factors and Epigenetics: this compound influences brain-derived neurotrophic factor (BDNF) expression, a key neurotrophin implicated in neurogenesis and synaptic plasticity pnas.orgnih.gov. Chronic this compound administration leads to increased histone acetylation at the hippocampal BDNF promoter and reduced expression of hippocampal histone deacetylase 5 (HDAC5), indicating an epigenetic mechanism for BDNF upregulation pnas.orgresearchgate.net. Antidepressants, including this compound, can also affect DNA methylation and histone acetylation and methylation, influencing gene expression at various loci, such as the corticotropin-releasing factor (CRF) gene, glial cell-derived neurotrophic factor (GDNF) gene, and 5-hydroxytryptamine receptor 1A (HTR1A) promoter nih.govfrontiersin.orguct.ac.zasnmjournals.org. Long-term this compound treatment has been shown to increase N-methyl-D-aspartate (NMDA) receptor activity and expression, specifically the NR2B subunit, through epigenetic changes involving increased histone H3K9 and H3K27 acetylation in the NR2B promoter and decreased activity of HDAC3 and HDAC4 mdpi.com.
Anti-inflammatory Mechanisms: Recent research highlights this compound's anti-inflammatory properties. It can suppress the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibit NF-κB activation mayoclinic.orgfrontiersin.orgscielo.br. This compound has been observed to modulate Toll-like receptor (TLR) signaling, particularly by inhibiting TLR2 and TLR4 expression, and to suppress NOD-, LRR-, and NLR family pyrin domain-containing protein 3 (NLRP3) inflammasome activation mayoclinic.orgfrontiersin.org. Furthermore, this compound inhibits neutrophil adhesion and the secretion of proteins like matrix metalloproteinase 9 (MMP-9) and neutrophil gelatinase-associated lipocalin (NGAL), which are involved in inflammation and cell migration chdr.nl.
Repurposing Potential and Exploration of New Therapeutic Applications for this compound
The diverse molecular interactions of this compound suggest its potential for repurposing in conditions beyond its traditional indications for depression and anxiety.
Chronic Pain Management: this compound possesses significant analgesic effects and is utilized in certain pain conditions, including neuropathic pain pnas.org. While its exact mechanism in pain relief is not fully understood, it is known to be a strong reuptake inhibitor of serotonin and, to a lesser extent, norepinephrine. Its active metabolite, desipramine, is a potent norepinephrine reuptake inhibitor. An alternative mechanism involves the blockade of sodium channels in nerve membranes, which can contribute to its analgesic properties at therapeutically relevant concentrations.
Oncology: Emerging research indicates this compound's potential in cancer therapy. Studies have shown that this compound can inhibit the growth and progression of various cancer types, including breast cancer (triple-negative and estrogen receptor-positive) and oral squamous cell carcinoma. Its anti-cancer mechanisms include inducing cell cycle arrest, blocking heightened DNA repair activities, inhibiting estrogen receptor-alpha (ER-α) signaling, and improving the efficacy of anti-estrogens. This compound has also been found to induce apoptosis via caspase-dependent and -independent pathways, inhibit epithelial-to-mesenchymal transition (EMT), and downregulate phosphorylated AKT, ERK, and STAT3 signaling pathways in cancer cells. A key molecule targeted by this compound in cancer is Fascin1, a protein involved in actin cytoskeleton bundling and a marker of poor prognosis in several cancers; this compound can block Fascin1 and prevent the formation of invasive cellular structures. Clinical trials are underway to assess this compound's efficacy in Fascin1-expressing cancers.
Other Therapeutic Areas: this compound has seen limited, off-label use in conditions such as migraines, attention-deficit hyperactivity disorder (ADHD), bulimia nervosa, acute stress disorder, post-traumatic stress disorder (PTSD), postherpetic neuralgia, and painful diabetic neuropathy cambridge.orgpnas.org. In pediatric patients, it is relatively frequently used to treat nocturnal enuresis and pavor nocturnus cambridge.orgpnas.org. In veterinary medicine, this compound is used for separation anxiety in dogs and cats pnas.org.
Long-Term Neurobiological Effects of this compound Administration
Chronic this compound administration induces significant neurobiological changes, particularly within brain regions associated with mood regulation and cognitive function.
Neurogenesis and Neuroplasticity: this compound stimulates hippocampal neurogenesis, increasing the proliferation of neuronal progenitor cells and enhancing the survival of newly formed neurons nih.gov. This effect is partly mediated by the upregulation of BDNF and the inhibition of p21 expression, a cyclin-dependent kinase inhibitor that restrains cellular proliferation. Chronic this compound treatment has been shown to reverse the suppression of neurogenesis and synaptogenesis in the hippocampus of animal models of depression, correlating with behavioral improvements. It also ameliorates early life stress-induced alterations in synaptic plasticity in regions like the lateral amygdala and medial prefrontal cortex, modulating dendritic spine density and morphology and influencing synaptic plasticity-promoting molecules such as phospho-CREB, phospho-CAMKII, and PSD-95.
BDNF and TrkB Signaling: Chronic this compound treatment leads to a gradual increase in mature BDNF levels in the hippocampus researchgate.net. It has been shown to increase the physical interaction between BDNF and its receptor, TrkB, in the rat cingulate cortex, with repeated administration exerting a durable effect. Normal BDNF signaling is crucial for the long-term survival of newborn hippocampal neurons induced by antidepressants.
Neuronal Turnover and Synapse Formation: Studies indicate that this compound increases the turnover of hippocampal neurons, simultaneously increasing both neurogenesis and neuronal elimination, with BDNF signaling being essential for the long-term survival of these new neurons. Furthermore, chronic this compound treatment increases the number of neurons in the granule cell layer and spine synapses in the CA1 region of the hippocampus in genetic animal models of depression.
Neuroimaging Studies Elucidating this compound's Brain Effects
Neuroimaging techniques provide valuable insights into the brain-level effects of this compound and other antidepressants, elucidating their impact on brain structure, function, and connectivity.
Functional Magnetic Resonance Imaging (fMRI): fMRI studies, including those using resting-state functional connectivity, have demonstrated that antidepressants generally normalize brain reactivity to emotional stimuli. This involves a decrease in response to negative emotional stimuli and an increase in response to positive ones, observed across brain regions critical for emotional processing, such as the amygdala, anterior cingulate cortex (ACC), and putamen cambridge.orgneupsykey.com. Antidepressant treatment is associated with increased functional connectivity between frontal and limbic brain regions, potentially enhancing inhibitory control over emotional processing circuits researchgate.net. Resting-state fMRI studies also indicate a reduction in functional connectivity within the Default Mode Network (DMN), suggesting a normalization of patterns often seen in depression.
Diffusion Tensor Imaging (DTI): DTI, a technique used to assess white matter microstructure, has indicated the importance of white matter integrity for antidepressant efficacy neupsykey.compnas.org. Impaired integrity of white matter tracts connecting the ACC, dorsolateral prefrontal cortex (dlPFC), and hippocampus has been linked to poorer treatment outcomes neupsykey.com. Conversely, the integrity of structures like the stria terminalis and cingulate portion of the cingulum bundle have been identified as predictors of remission to antidepressant medications neupsykey.com. Animal studies using DTI have shown that while chronic stress can lead to microstructural white matter alterations, this compound can regenerate noradrenergic axons in the rat cerebral cortex, which is relevant to DTI findings of white matter changes frontiersin.orgpnas.org.
Positron Emission Tomography (PET): PET imaging allows for the investigation of various aspects of brain physiology, including glucose metabolism and neuroreceptor populations. Studies have used PET to show lower metabotropic glutamate (B1630785) receptor 5 (mGluR5) binding in depressed patients, which correlates with depression severity and is associated with treatment response researchgate.net. While some PET studies have explored the in vivo status of enzymes like phosphodiesterase 4 (PDE4) after this compound treatment, they have not always found significant alterations in PDE4 levels.
Q & A
Q. How should a dose-response study for imipramine in animal models be designed to account for pharmacokinetic variability?
Methodological Answer:
- Experimental Design : Use a randomized, controlled design with multiple dose groups (e.g., 5, 10, 20 mg/kg) and vehicle controls. Include staggered testing intervals (e.g., 1-hour and 24-hour post-administration) to assess acute vs. chronic effects .
- Key Variables : Monitor sucrose consumption (motivation proxy), body weight, and health status. Withdraw subjects with adverse effects to avoid confounding .
- Statistical Approach : Apply repeated-measures ANOVA with dose as a between-group factor and time as a within-group factor. Use Dunnett’s post-hoc test for dose comparisons .
Q. What statistical methods are robust for analyzing this compound’s behavioral and biochemical effects in preclinical studies?
Methodological Answer:
- ANOVA Frameworks : Use one-way ANOVA for single factors (e.g., dose), two-way ANOVA for interactions (e.g., stress × this compound), and three-way ANOVA for complex designs (e.g., trial × stress × this compound) .
- Post-Hoc Corrections : Apply F-protected t-tests (least-significant difference method) to compare group means after significant ANOVA results .
- Normalization : Normalize data (e.g., dialysate:plasma AUC ratios) to control groups to reduce inter-subject variability .
Q. How can this compound’s protein-binding mechanisms be characterized in vitro?
Methodological Answer:
- Frontal Analysis : Use equilibrium dialysis or frontal affinity chromatography to quantify this compound’s binding to human serum albumin (HSA). Plot binding data as 1/[bound] vs. 1/[free] to identify multi-site interactions .
- Competitive Binding Assays : Compare this compound’s inhibition of [³H]serotonin uptake in rat hypothalamic tissue to establish selectivity for serotonin transporters over norepinephrine systems .
Advanced Research Questions
Q. How does baseline variability in subject phenotypes influence this compound’s experimental outcomes?
Methodological Answer:
- Stratification : Pre-screen subjects based on initial thresholds (e.g., auditory sensitivity or ambulation scores) and stratify into high/low groups. This compound’s effects often inversely correlate with baseline activity (e.g., high-ambulation rats show greater suppression post-treatment) .
- Interaction Analysis : Use factorial ANOVA to detect significant dose × baseline interactions. Report effect sizes for clinical relevance .
Q. What methodologies confirm this compound’s role in hippocampal neurogenesis and synaptogenesis?
Methodological Answer:
- Stereological Counting : Apply design-based stereology to quantify hippocampal neurons (e.g., granule cell layer) and synapses in genetically susceptible models (e.g., Flinders Sensitive Line rats). Compare saline- vs. This compound-treated groups .
- Behavioral Correlation : Pair stereological data with forced swim test results to link neurogenesis with reduced depressive-like immobility .
Q. How does this compound induce apoptosis and inhibit metastasis in triple-negative breast cancer (TNBC) cells?
Methodological Answer:
- Apoptosis Assays : Use flow cytometry with Annexin V/PI staining to quantify caspase-3/7 activation (extrinsic pathway) and mitochondrial depolarization (intrinsic pathway) in MDA-MB-231 cells .
- Metastasis Inhibition : Perform transwell assays to measure this compound’s suppression of invasion/migration. Validate via Western blot for downregulated MMP-9 and VEGF .
Q. What experimental approaches elucidate this compound’s anti-neuroinflammatory effects?
Methodological Answer:
- Stress Models : Use repeated social defeat (RSD) to induce peripheral (plasma IL-6) and central (microglial activation) inflammation. Administer this compound (15 mg/kg) to block corticosterone and cytokine responses .
- Behavioral Endpoints : Pair cytokine assays with social avoidance tests to confirm functional recovery .
Data Contradiction Analysis
Q. How should researchers resolve contradictory findings on this compound’s dose-dependent effects?
Methodological Answer:
- Time-Dependent Analysis : Separate acute (1-hour post-dose) vs. chronic (24-hour post-dose) sessions. This compound’s motivational effects (e.g., reduced sucrose intake) are more pronounced at peak plasma concentrations .
- Baseline Adjustment : Re-analyze data after controlling for initial subject variability (e.g., stratification by baseline activity) to clarify dose-response relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
